4-nitro-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 5-nitrothiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. The nitro groups play a crucial role in its reactivity, facilitating interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar compounds to 4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide include:
- 4-nitro-N’-[(E)-(5-nitro-2-furyl)methylene]benzohydrazide
- 4-nitro-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide These compounds share structural similarities but differ in the heterocyclic ring attached to the benzohydrazide moiety. The uniqueness of 4-nitro-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C12H8N4O5S |
---|---|
Molecular Weight |
320.28 g/mol |
IUPAC Name |
4-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8N4O5S/c17-12(8-1-3-9(4-2-8)15(18)19)14-13-7-10-5-6-11(22-10)16(20)21/h1-7H,(H,14,17)/b13-7+ |
InChI Key |
FQSXGIMBMPMFTM-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.